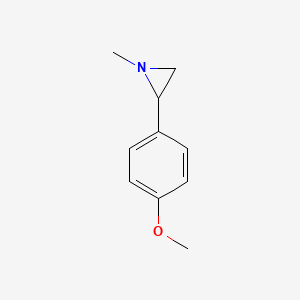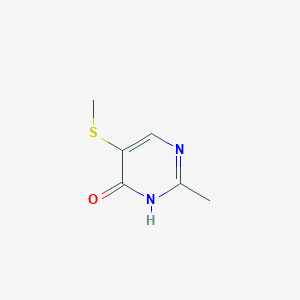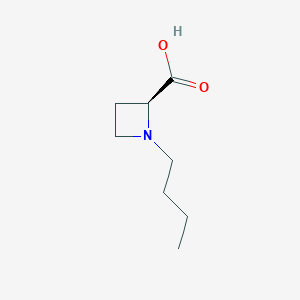
Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, is a boronic acid derivative with the molecular formula C7H11BO3. This compound is known for its unique structure, which includes a boronic acid group attached to a cyclopentenone ring. Boronic acids are widely used in organic chemistry due to their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, typically involves the hydroboration of an appropriate precursor. Hydroboration is a common method for preparing organoborane compounds, where a boron-hydrogen bond is added across an alkene or alkyne. This reaction is usually rapid and proceeds with high selectivity .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale hydroboration reactions, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and choice of solvent, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield boronic esters .
Scientific Research Applications
Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, has several scientific research applications:
Mechanism of Action
The mechanism of action of boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The compound’s ability to participate in cross-coupling reactions is due to the presence of the boronic acid group, which facilitates the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another widely used boronic acid with similar reactivity but different structural properties.
Pinacol boronic esters: Boronic esters that are often used as protective groups in organic synthesis.
Uniqueness
Boronic acid, (2,3-dimethyl-5-oxo-1-cyclopenten-1-yl)-, is unique due to its cyclopentenone ring structure, which imparts distinct reactivity and properties compared to other boronic acids. This uniqueness makes it valuable in specific applications where other boronic acids may not be suitable .
Properties
CAS No. |
887748-93-8 |
|---|---|
Molecular Formula |
C7H11BO3 |
Molecular Weight |
153.97 g/mol |
IUPAC Name |
(2,3-dimethyl-5-oxocyclopenten-1-yl)boronic acid |
InChI |
InChI=1S/C7H11BO3/c1-4-3-6(9)7(5(4)2)8(10)11/h4,10-11H,3H2,1-2H3 |
InChI Key |
KHCFAFDFQHNESK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(CC1=O)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



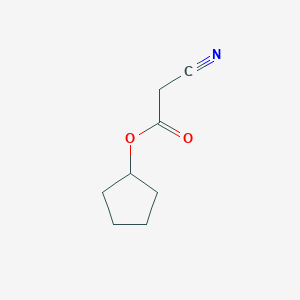


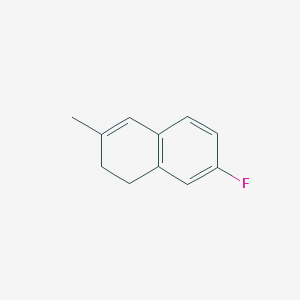
![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)
